3-Pentyl acetate

CAS No.: 620-11-1

Cat. No.: VC3895190

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 620-11-1 |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | pentan-3-yl acetate |

| Standard InChI | InChI=1S/C7H14O2/c1-4-7(5-2)9-6(3)8/h7H,4-5H2,1-3H3 |

| Standard InChI Key | PBKYSIMDORTIEU-UHFFFAOYSA-N |

| SMILES | CCC(CC)OC(=O)C |

| Canonical SMILES | CCC(CC)OC(=O)C |

| Boiling Point | 133.0 °C |

Introduction

Chemical Structure and Identification

Molecular Composition

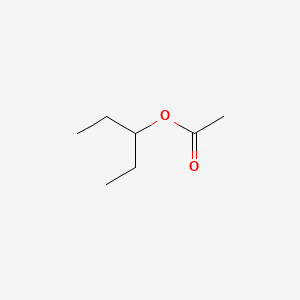

3-Pentyl acetate () consists of a five-carbon pentyl group (3-pentanol derivative) esterified with acetic acid. The IUPAC name, pentan-3-yl acetate, reflects the branching at the third carbon of the pentyl chain . Its molecular structure is confirmed via spectroscopic methods, including NMR and infrared (IR) spectroscopy, which identify characteristic peaks for the ester carbonyl group () and methylene protons adjacent to the oxygen atom .

Synonyms and Registry Numbers

Common synonyms include 3-pentanyl acetate, 1-ethylpropyl ethanoate, and acetic acid 3-pentyl ester. The compound is registered under CAS No. 620-11-1 (3-pentyl acetate) and 628-63-7 (pentyl acetate mixture) . Confusion with other amyl acetate isomers, such as isoamyl acetate, necessitates careful distinction in industrial and academic contexts .

Synthesis and Production

Industrial Synthesis

The primary synthesis route involves the acid-catalyzed esterification of 3-pentanol with acetic acid:

Reaction conditions typically employ sulfuric acid as a catalyst at reflux temperatures (100–120°C), achieving yields exceeding 85% . Alternative methods include transesterification of vinyl acetate with 3-pentanol, which avoids water formation and simplifies purification .

Physical and Chemical Properties

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Molar mass | 130.19 g/mol | |

| Density (20°C) | 0.876 g/cm³ | |

| Boiling point | 142°C | |

| Melting point | -71°C | |

| Vapor pressure (25°C) | 4.5 mmHg | |

| Solubility in water | 0.2 g/L (20°C) |

Solvent Characteristics

3-Pentyl acetate exhibits high solvency for cellulose nitrate, acrylic resins, and polyurethanes, making it ideal for coatings and adhesives . Its evaporation rate (0.15 relative to butyl acetate) balances film formation and drying time in spray applications . The compound’s low water solubility () also facilitates its use as an extractant in pharmaceutical processes, such as penicillin purification .

Reactivity and Kinetic Studies

Ester-Amine Interactions

Non-catalytic reactions between 3-pentyl acetate and ethanolamine produce acetamide as the primary product, with selectivity exceeding 98% in the presence of OH anion-exchange resins . Competing pathways, such as the formation of acetylated ethanolamine (AEA), are suppressed under basic conditions .

Catalytic Effects

Acid catalysts (e.g., -toluenesulfonic acid) accelerate ester hydrolysis but favor byproduct formation. In contrast, basic catalysts like potassium hydroxide improve amidification rates, reducing reaction times by 40% compared to non-catalytic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume